![molecular formula C35H35N3O5S B12713561 1-[[4-[[6'-(diethylamino)-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-2'-yl]amino]phenyl]sulphonyl]piperidine CAS No. 85223-14-9](/img/structure/B12713561.png)

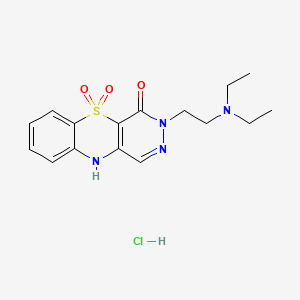

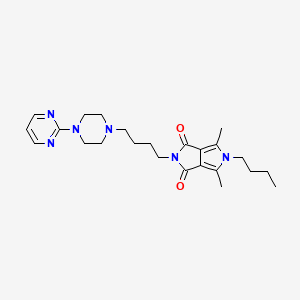

1-[[4-[[6'-(diethylamino)-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-2'-yl]amino]phenyl]sulphonyl]piperidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-[[4-[[6’-(Diethylamino)-3-oxospiro[isobenzofuran-1(3H),9’-[9H]xanthen]-2’-yl]amino]phenyl]sulfonyl]piperidin ist eine komplexe organische Verbindung, die für ihre einzigartigen strukturellen Merkmale und vielfältigen Anwendungen bekannt ist. Diese Verbindung zeichnet sich durch eine Spiroverbindung aus, die ein seltenes und interessantes Strukturmotiv in der organischen Chemie darstellt. Sie findet wichtige Anwendungen in verschiedenen Bereichen, darunter Chemie, Biologie und Medizin.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 1-[[4-[[6’-(Diethylamino)-3-oxospiro[isobenzofuran-1(3H),9’-[9H]xanthen]-2’-yl]amino]phenyl]sulfonyl]piperidin umfasst mehrere Schritte, ausgehend von leicht zugänglichen AusgangsmaterialienDie Reaktionsbedingungen beinhalten typischerweise die Verwendung von starken Säuren oder Basen, hohen Temperaturen und spezifischen Katalysatoren, um die Bildung des gewünschten Produkts zu ermöglichen .

Industrielle Produktionsmethoden

In einer industriellen Umgebung wird die Produktion dieser Verbindung unter Verwendung optimierter Reaktionsbedingungen hochskaliert, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess beinhaltet die kontinuierliche Überwachung und Steuerung von Reaktionsparametern wie Temperatur, Druck und pH-Wert. Moderne Techniken wie Chromatographie und Kristallisation werden zur Reinigung des Endprodukts eingesetzt .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[[4-[[6’-(diethylamino)-3-oxospiro[isobenzofuran-1(3H),9’-[9H]xanthen]-2’-yl]amino]phenyl]sulphonyl]piperidine involves multiple steps, starting from readily available starting materialsThe reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of reaction parameters such as temperature, pressure, and pH. Advanced techniques like chromatography and crystallization are employed to purify the final product .

Analyse Chemischer Reaktionen

Arten von Reaktionen

1-[[4-[[6’-(Diethylamino)-3-oxospiro[isobenzofuran-1(3H),9’-[9H]xanthen]-2’-yl]amino]phenyl]sulfonyl]piperidin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter Verwendung starker Oxidationsmittel zu entsprechenden Oxiden oxidiert werden.

Reduktion: Reduktionsreaktionen können unter Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat, Chromtrioxid.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitution: Halogenierungsmittel, Nukleophile wie Amine oder Thiole.

Wichtigste gebildete Produkte

Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. Beispielsweise führen Oxidationsreaktionen typischerweise zu Oxiden, während Reduktionsreaktionen zu reduzierten Formen der Verbindung führen .

Wissenschaftliche Forschungsanwendungen

1-[[4-[[6’-(Diethylamino)-3-oxospiro[isobenzofuran-1(3H),9’-[9H]xanthen]-2’-yl]amino]phenyl]sulfonyl]piperidin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Reagenz in der organischen Synthese und als fluoreszierende Sonde in der analytischen Chemie verwendet.

Biologie: Wird zur Untersuchung zellulärer Prozesse und als Marker in der Fluoreszenzmikroskopie eingesetzt.

Medizin: Untersucht auf seine potenziellen therapeutischen Anwendungen, einschließlich seiner Verwendung als Wirkstoffkandidat für verschiedene Krankheiten.

Wirkmechanismus

Der Wirkmechanismus von 1-[[4-[[6’-(Diethylamino)-3-oxospiro[isobenzofuran-1(3H),9’-[9H]xanthen]-2’-yl]amino]phenyl]sulfonyl]piperidin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Die Verbindung kann an Proteine oder Enzyme binden und deren Aktivität verändern, was zu verschiedenen biologischen Wirkungen führt. Die genauen molekularen Zielstrukturen und -wege hängen von der jeweiligen Anwendung und dem Kontext ab, in dem die Verbindung verwendet wird .

Wirkmechanismus

The mechanism of action of 1-[[4-[[6’-(diethylamino)-3-oxospiro[isobenzofuran-1(3H),9’-[9H]xanthen]-2’-yl]amino]phenyl]sulphonyl]piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- **6’-(Diethylamino)-3-oxospiro[isobenzofuran-1(3H),9’-[9H]xanthen]-2’-yl]amino]phenyl]sulfonyl]piperidin

- 2’-Chlor-6’-(diethylamino)spiro[isobenzofuran-1(3H),9’-[9H]xanthen]-3-on

Einzigartigkeit

1-[[4-[[6’-(Diethylamino)-3-oxospiro[isobenzofuran-1(3H),9’-[9H]xanthen]-2’-yl]amino]phenyl]sulfonyl]piperidin zeichnet sich durch seine einzigartige Spiroverbindung und das Vorhandensein der Diethylaminogruppe aus, die spezifische chemische und biologische Eigenschaften verleiht. Diese Merkmale machen es zu einer wertvollen Verbindung für verschiedene Anwendungen in Forschung und Industrie .

Eigenschaften

CAS-Nummer |

85223-14-9 |

|---|---|

Molekularformel |

C35H35N3O5S |

Molekulargewicht |

609.7 g/mol |

IUPAC-Name |

6'-(diethylamino)-2'-(4-piperidin-1-ylsulfonylanilino)spiro[2-benzofuran-3,9'-xanthene]-1-one |

InChI |

InChI=1S/C35H35N3O5S/c1-3-37(4-2)26-15-18-30-33(23-26)42-32-19-14-25(22-31(32)35(30)29-11-7-6-10-28(29)34(39)43-35)36-24-12-16-27(17-13-24)44(40,41)38-20-8-5-9-21-38/h6-7,10-19,22-23,36H,3-5,8-9,20-21H2,1-2H3 |

InChI-Schlüssel |

KRWDNSILLUMLQR-UHFFFAOYSA-N |

Kanonische SMILES |

CCN(CC)C1=CC2=C(C=C1)C3(C4=CC=CC=C4C(=O)O3)C5=C(O2)C=CC(=C5)NC6=CC=C(C=C6)S(=O)(=O)N7CCCCC7 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![13-phenyl-8,12-dithia-1,10-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,9,11(15),13-hexaen-16-one](/img/structure/B12713485.png)

![zinc;5-chloro-4-[cyclohexyl(methyl)amino]-2-(trifluoromethyl)benzenediazonium;tetrachloride](/img/structure/B12713498.png)

![(E)-but-2-enedioic acid;N-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]acetamide](/img/structure/B12713507.png)

![1,1'-[Isopropylidenebis(p-phenyleneoxy)]bis[3-[2,4,6-tri-sec-butylphenoxy]propan-2-ol]](/img/structure/B12713518.png)